(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate is a complex organic compound with a unique structure that combines a steroid-like backbone with a pyridine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate typically involves multiple steps. The starting materials often include a steroidal precursor and a pyridine derivative. The key steps in the synthesis may include:
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the steroidal backbone.
Methylation: Addition of a methyl group at the 13-position.
Cyclization: Formation of the decahydrocyclopenta[a]phenanthrene ring system.
Esterification: Coupling of the steroidal backbone with the pyridine carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The pyridine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions on the pyridine ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s steroid-like structure suggests potential applications in studying hormone-related pathways and interactions. It may serve as a model compound for understanding the biological activity of similar steroidal molecules.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for synthesizing other valuable compounds. Its unique structure and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups may form hydrogen bonds with target proteins, while the steroidal backbone may interact with hydrophobic regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other steroidal molecules with hydroxyl and carboxylate groups, such as:
Estradiol: A natural estrogen with a similar steroidal backbone.
Testosterone: An androgen with a hydroxyl group at the 17-position.
Corticosterone: A corticosteroid with hydroxyl and ketone groups.
Uniqueness
What sets (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate apart is its combination of a steroidal backbone with a pyridine carboxylate group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H31NO3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3 |
InChI Key |
KTMLJZFJHDUEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.